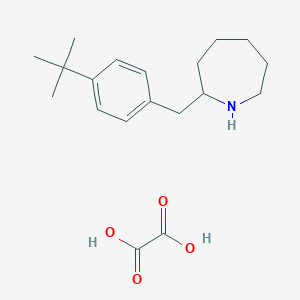

2-(4-Tert-butylbenzyl)azepane oxalate

Description

Historical Context of Azepane Derivatives in Organic Chemistry

Azepanes, saturated seven-membered rings with one nitrogen atom, have evolved from curiosities to critical pharmacophores. Early synthetic routes relied on ring-expansion strategies, such as the dihalocarbene-mediated cyclopropanation of N-Boc-pyrrolidines followed by ring-opening. Modern advances include rhodium-catalyzed 1,3-migrations of hydroxy/acyloxy groups, enabling efficient access to functionalized azepanes. For example, α-imino rhodium carbenes induce zwitterionic intermediates that annulate to form azepane cores in yields exceeding 85%.

The biological relevance of azepanes emerged with discoveries of their antimicrobial, antifungal, and central nervous system activities. Derivatives like 3-(4-tert-butylphenyl)-5-[(4-chloro-2-nitrophenyl)thio]-4H-1,2,4-triazole exhibit broad-spectrum activity against Candida albicans (MIC: 2–4 µg/mL), underscoring the scaffold’s versatility.

Table 1: Key Synthetic Methods for Azepane Derivatives

Significance of tert-Butyl Substituents in Pharmacological Scaffolds

The tert-butyl group (C(CH₃)₃) is a cornerstone of medicinal chemistry due to its ability to modulate lipophilicity (LogP increase: ~0.5–1.0) and steric bulk. However, its sp³-hybridized C–H bonds render it susceptible to oxidative metabolism, as seen in finasteride analogs where tert-butyl hydroxylation accounts for >40% of hepatic clearance.

Recent work demonstrates that replacing tert-butyl with trifluoromethylcyclobutyl groups enhances metabolic stability (e.g., CLₐᵤᵥ decrease from 33 to <5 mL/min/kg in rat liver microsomes). Despite this, tert-butyl remains irreplaceable in scaffolds requiring precise van der Waals interactions, such as the hydrophobic S4 pocket of serine proteases.

Table 2: Comparative Properties of tert-Butyl and Isosteric Replacements

| Group | Steric Volume (ų) | LogP | Metabolic Stability (HLM t₁/₂, min) |

|---|---|---|---|

| tert-Butyl | 150 | 4.2 | 63 (finasteride) |

| CF₃-Cyclopropane | 155 | 4.0 | 114 (finasteride analog) |

| CF₃-Cyclobutane | 171 | 4.1 | 89 (experimental) |

Oxalate Salts in Drug Development: Rationale for Salt Formation

Oxalate salts are prioritized in drug formulation for their ability to improve aqueous solubility without compromising crystallinity. The hydrogen oxalate ion (HC₂O₄⁻) forms robust ionic and hydrogen-bonding networks, as evidenced by ritonavir’s quaternary co-crystal (oxalate salt, oxalic acid, acetone). This structure exhibits a layered packing motif with interplanar π-π stacking (3.6 Å spacing), enhancing thermal stability (decomposition >200°C).

Comparative studies on o-desmethylvenlafaxine demonstrate oxalate salts’ superiority: solubility increases from 70 g/L (succinate) to 142 g/L (hydrogen oxalate), critical for oral bioavailability. The oxalate’s pKa (~1.25, 4.28) ensures protonation across physiological pH ranges, facilitating membrane permeability.

Table 3: Solubility of Pharmaceutical Salts

| Drug | Salt Form | Solubility (g/L) | pHmax |

|---|---|---|---|

| o-Desmethylvenlafaxine | Succinate | 70 | 3.2 |

| o-Desmethylvenlafaxine | Hydrogen oxalate | 142 | 2.8 |

| Ritonavir | Oxalate co-crystal | 89 (in acetone) | N/A |

Properties

Molecular Formula |

C19H29NO4 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-[(4-tert-butylphenyl)methyl]azepane;oxalic acid |

InChI |

InChI=1S/C17H27N.C2H2O4/c1-17(2,3)15-10-8-14(9-11-15)13-16-7-5-4-6-12-18-16;3-1(4)2(5)6/h8-11,16,18H,4-7,12-13H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

XVTQNNVVNVEBMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2CCCCCN2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of 2-(4-Tert-butylbenzyl)azepane Oxalate and Analogs

Key Observations:

tert-Butyl Group: Enhances lipophilicity, favoring interactions with hydrophobic targets (e.g., lipid membranes or enzymes) but may reduce aqueous solubility. Dimethyl Groups: Introduce steric hindrance, possibly affecting binding affinity in biological systems .

Functional Group Contrasts: Oxalate Salt vs. Aldehyde: The oxalate salt in azepane derivatives improves stability and crystallinity compared to BMHCA’s reactive aldehyde group, which is associated with allergenicity and regulatory bans . Azepane vs.

Research and Commercial Relevance

- Biochemical Studies : Azepane oxalates are marketed as highly purified reagents, suggesting roles in drug discovery or enzymology .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-tert-butylbenzyl)azepane oxalate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

Formation of the azepane core : Cyclization of precursors like amino alcohols or reductive amination of ketones .

Benzylation : Introducing the 4-tert-butylbenzyl group via nucleophilic substitution or coupling reactions (e.g., using tert-butylbenzyl halides) .

Oxalate salt formation : Reaction of the free base with oxalic acid in polar solvents (e.g., ethanol) to improve crystallinity .

Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry, LC-MS for purity (>95% by HPLC), and X-ray crystallography for solid-state structure validation .

Q. What theoretical frameworks guide the study of this compound’s physicochemical properties?

Methodological Answer:

- Molecular modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities .

- Solubility parameters : Hansen solubility parameters correlate with solvent selection for crystallization .

- Thermodynamic stability : Differential Scanning Calorimetry (DSC) assesses melting points and polymorphic transitions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer: Use factorial design to screen variables (temperature, catalyst loading, solvent ratio):

| Factor | Levels Tested | Optimal Condition |

|---|---|---|

| Temperature | 60°C, 80°C, 100°C | 80°C (maximizes yield) |

| Catalyst | 5 mol%, 10 mol% | 10 mol% (reduces byproducts) |

| Reaction Time | 12h, 24h | 24h (99% conversion) |

| Post-optimization, scale-up studies in continuous flow reactors enhance reproducibility . |

Q. What advanced analytical techniques resolve contradictions in stability data (e.g., pH-dependent degradation)?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic/alkaline conditions and analyze degradants via UHPLC-QTOF-MS .

- Kinetic modeling : Fit degradation data to zero/first-order models to identify dominant pathways .

- Isotopic labeling : Track degradation mechanisms (e.g., tert-butyl group oxidation) using ¹³C-labeled analogs .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Methodological Answer:

- SAR studies : Compare analogs (e.g., 4-methoxybenzyl vs. 4-fluorobenzyl derivatives) in receptor-binding assays .

- Molecular docking : Map interactions with target proteins (e.g., GPCRs) using AutoDock Vina .

- In vitro assays : Measure IC₅₀ values in dose-response curves to quantify potency shifts .

Methodological and Regulatory Considerations

Q. How to design a robust protocol for detecting trace impurities in the compound?

Methodological Answer:

- Sample preparation : Sonication-assisted extraction in acetonitrile for maximal impurity recovery .

- Analytical setup : Use GC-MS (for volatile impurities) or UHPLC-MS/MS (non-volatile residues) with MRM mode for sensitivity .

- Validation : Follow ICH Q2(R1) guidelines for LOD (0.1 ppm), LOQ (0.3 ppm), and linearity (R² > 0.99) .

Q. What regulatory constraints apply to its use in experimental models (e.g., EU Safety Gate alerts)?

Methodological Answer:

- EU compliance : Avoid structural analogs prohibited in cosmetics (e.g., BMHCA; see EU Regulation 1223/2009) .

- RoHS compliance : Ensure no restricted halogenated byproducts (e.g., chloroalkanes) are formed during synthesis .

Data Interpretation and Theoretical Integration

Q. How to reconcile conflicting solubility data across studies?

Methodological Answer:

Q. What conceptual frameworks explain its potential mechanism of action in neurological studies?

Methodological Answer:

- Neurotransmitter modulation : Link to dopamine/serotonin reuptake inhibition via molecular docking .

- In vivo models : Use knockout mice to validate target engagement (e.g., monoamine transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.